molecular formula C23H27N3O4S2 B11627775 N-[(2Z)-3-(3-methoxypropyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-(3-methoxypropyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11627775
M. Wt: 473.6 g/mol
InChI Key: UYKWWWBGNUBPCF-UHFFFAOYSA-N
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Description

(2Z)-3-(3-METHOXYPROPYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine sulfonyl group, and a methoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-METHOXYPROPYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The morpholine sulfonyl group is introduced via a sulfonation reaction, and the methoxypropyl side chain is added through an alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3-METHOXYPROPYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted phenyl or thiazole compounds .

Mechanism of Action

The mechanism of action of (2Z)-3-(3-METHOXYPROPYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, morpholine sulfonyl compounds, and methoxypropyl-substituted molecules .

Uniqueness

What sets (2Z)-3-(3-METHOXYPROPYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H27N3O4S2

Molecular Weight

473.6 g/mol

IUPAC Name

3-(3-methoxypropyl)-4-(4-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3O4S2/c1-29-15-5-12-26-22(18-31-23(26)24-20-6-3-2-4-7-20)19-8-10-21(11-9-19)32(27,28)25-13-16-30-17-14-25/h2-4,6-11,18H,5,12-17H2,1H3

InChI Key

UYKWWWBGNUBPCF-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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